molecular formula C6H12OS B6222276 rac-(1s,3s)-3-[(methylsulfanyl)methyl]cyclobutan-1-ol, cis CAS No. 2757961-61-6

rac-(1s,3s)-3-[(methylsulfanyl)methyl]cyclobutan-1-ol, cis

Cat. No.: B6222276
CAS No.: 2757961-61-6
M. Wt: 132.2
InChI Key:
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Description

Rac-(1S,3S)-3-[(methylsulfanyl)methyl]cyclobutan-1-ol, cis, is a cyclic alcohol compound that has been widely studied for its diverse range of applications in the scientific research field. It is a cyclic alcohol with a three-membered ring and a methylsulfanyl group attached to the cyclobutan ring. The cis isomer of the compound has been found to have unique properties that make it useful in a range of scientific research applications.

Scientific Research Applications

Rac-(1S,3S)-3-[(methylsulfanyl)methyl]cyclobutan-1-ol, cis, has been studied for its potential applications in the scientific research field. One of the most promising applications of this compound is as a potential inhibitor of certain enzymes, such as those involved in the metabolism of drugs and other molecules. This compound has also been studied as a potential inhibitor of certain cancer-related enzymes, such as those involved in the metabolism of DNA. Additionally, this compound has been studied as a potential inhibitor of certain bacterial enzymes, such as those involved in the metabolism of carbohydrates.

Mechanism of Action

The mechanism of action of rac-(1S,3S)-3-[(methylsulfanyl)methyl]cyclobutan-1-ol, cis, is not yet fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes by binding to the active site of the enzyme and blocking the enzyme's activity. This binding is believed to be due to the presence of the methylsulfanyl group, which has a high affinity for the active site of enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound, are not yet fully understood. However, it is believed that the compound may have anti-cancer, anti-bacterial, and anti-inflammatory properties. Additionally, the compound may have the ability to modulate certain biochemical pathways, such as those involved in the production of hormones and neurotransmitters.

Advantages and Limitations for Lab Experiments

The advantages of using rac-(1S,3S)-3-[(methylsulfanyl)methyl]cyclobutan-1-ol, cis, in laboratory experiments are that it is relatively easy to synthesize, it is relatively stable, and it has a wide range of potential applications. The main limitation of using this compound in laboratory experiments is that its mechanism of action is not yet fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are a number of potential future directions for the research on rac-(1S,3S)-3-[(methylsulfanyl)methyl]cyclobutan-1-ol, cis. One potential direction is to further investigate the biochemical and physiological effects of the compound, as well as its potential applications in the medical field. Additionally, further research could be done to investigate the mechanisms of action of the compound, as well as to investigate its potential as an inhibitor of certain enzymes. Finally, further research could be done to investigate the potential of the compound as an inhibitor of certain cancer-related enzymes, as well as its potential as an inhibitor of certain bacterial enzymes.

Synthesis Methods

The synthesis of rac-(1S,3S)-3-[(methylsulfanyl)methyl]cyclobutan-1-ol, cis, is a multi-step process that involves several different chemical reactions. The first step is the formation of the cyclobutan ring, which is achieved by reacting 1-chlorocyclobutane with sodium methoxide. This reaction produces the cyclobutan ring with a chlorine atom attached. The next step is to remove the chlorine atom, which is accomplished by reacting the cyclobutan ring with sodium hydroxide. The final step is to attach the methylsulfanyl group to the cyclobutan ring, which is achieved by reacting the cyclobutan ring with methylsulfanyl chloride.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1s,3s)-3-[(methylsulfanyl)methyl]cyclobutan-1-ol, cis involves the conversion of a cyclobutanone derivative to the desired alcohol through a series of reactions.", "Starting Materials": [ "Cyclobutanone", "Methylsulfanyl lithium", "Methyl iodide", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Water" ], "Reaction": [ "Step 1: Cyclobutanone is treated with methylsulfanyl lithium to form the corresponding enolate.", "Step 2: Methyl iodide is added to the reaction mixture to alkylate the enolate and form the corresponding methylthio ketone.", "Step 3: The methylthio ketone is reduced with sodium borohydride to form the corresponding alcohol.", "Step 4: The alcohol is treated with hydrochloric acid to form the corresponding hydrochloride salt.", "Step 5: The hydrochloride salt is treated with sodium hydroxide to form the free base.", "Step 6: The free base is dissolved in methanol and water to form the desired rac-(1s,3s)-3-[(methylsulfanyl)methyl]cyclobutan-1-ol, cis." ] }

2757961-61-6

Molecular Formula

C6H12OS

Molecular Weight

132.2

Purity

95

Origin of Product

United States

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